molecular formula C16H15N5O B2522878 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide CAS No. 2034253-06-8

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide

Cat. No.: B2522878
CAS No.: 2034253-06-8
M. Wt: 293.33
InChI Key: SYFGFFWIZRLOQC-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including those related to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide, have demonstrated significant antimicrobial activity. Boechat et al. (2011) prepared various N-phenyl-1,2,3-triazole derivatives exhibiting notable activity against Mycobacterium tuberculosis, with low cytotoxicity against liver and kidney cells, suggesting their potential in treating mycobacterial infections (Boechat et al., 2011). Similarly, Mishra et al. (2010) synthesized N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives showing significant activity against various microorganisms, indicating their broad antimicrobial potential (Mishra et al., 2010).

Corrosion Inhibition

Nahlé et al. (2021) investigated the application of novel ecological triazole derivative corrosion inhibitors for mild steel in acidic solutions. Their findings showed high inhibition performance, with efficiencies up to 95%, indicating their potential use in protecting metals from corrosion (Nahlé et al., 2021).

Pharmacological Potential

Research on derivatives of nicotinamide, including compounds structurally related to this compound, has shown various pharmacological potentials. For instance, Brzozowski et al. (2008) explored the therapeutic potential of 1-Methylnicotinamide against acute gastric lesions, indicating the diverse therapeutic applications of nicotinamide derivatives (Brzozowski et al., 2008).

Chemical Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including those similar to this compound, have been widely explored. Studies by Dolzhenko et al. (2010) and Ahmed et al. (2016) provide insights into the synthesis processes, crystal structures, and spectral analyses of these compounds, highlighting their significance in chemical research (Dolzhenko et al., 2010); (Ahmed et al., 2016).

Biochemical Analysis

Biochemical Properties

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it affects gene expression by binding to specific transcription factors or DNA sequences, thereby regulating the transcription of target genes . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, it can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, it can activate certain receptors by mimicking the natural ligand, leading to downstream signaling events . These binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the compound within the binding site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body . These transport and distribution mechanisms influence the localization and accumulation of the compound in specific tissues and organs .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors . These subcellular localization mechanisms are essential for the compound’s ability to exert its effects on cellular processes .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(14-6-8-17-9-7-14)20-15(12-21-18-10-11-19-21)13-4-2-1-3-5-13/h1-11,15H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFGFFWIZRLOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.